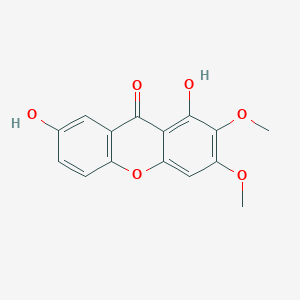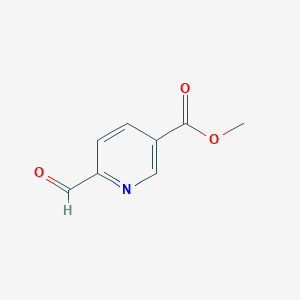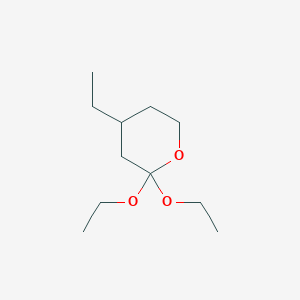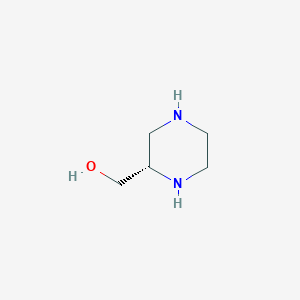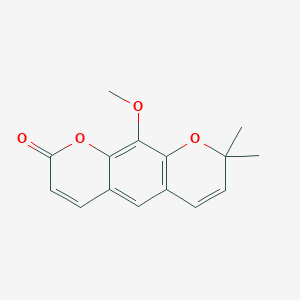
4-Fluoro-2-methylphenylboronic acid
Overview
Description
4-Fluoro-2-methylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methylphenylboronic acid involves the use of Triisopropyl borate and 2-Bromo-5-fluorotoluene . It is also noted that this compound contains varying amounts of anhydride .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methylphenylboronic acid is C7H8BFO2 . Its molecular weight is 153.95 g/mol .Chemical Reactions Analysis
4-Fluoro-2-methylphenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . It was also observed that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Physical And Chemical Properties Analysis
4-Fluoro-2-methylphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 201 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Fluoro-2-methylphenylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic chemistry. The compound acts as a boron reagent, coupling with aryl or vinyl halides under palladium catalysis to synthesize various biaryl or styrenyl derivatives. These derivatives are crucial in pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Heterobiaryls
The compound is involved in the synthesis of heterobiaryls through Suzuki-Miyaura coupling . Heterobiaryls are compounds that contain two different aromatic rings. They are significant in the development of new drugs and materials due to their diverse biological activities and unique chemical properties.
Antithrombotic Drug Development
It serves as a reactant in the synthesis of antithrombotic drugs via Suzuki and Still coupling reactions . Antithrombotic drugs prevent the formation of clots in the blood vessels and are essential in the treatment and prevention of thrombosis-related diseases.
GSK-3β Inhibitors
This boronic acid is a precursor for synthesizing 2-(4-pyridyl)thienopyridinones , which act as inhibitors of glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β inhibitors have therapeutic potential in treating neurodegenerative diseases like Alzheimer’s and bipolar disorder.
Organic Synthesis
In organic synthesis, 4-Fluoro-2-methylphenylboronic acid is a valuable building block. It introduces a fluorinated phenyl group into the molecular structure, which can significantly alter the physical, chemical, and biological properties of the synthesized compounds .
Biological Material Research
As a biochemical reagent, it is used in life science research as a biological material or organic compound . Its role in biological systems can be studied to understand the interaction between boronic acids and biomolecules, which is crucial for developing new diagnostic and therapeutic methods.
Fluorination Reagents
The compound is also used in the development of fluorination reagents . Fluorinated compounds have a wide range of applications due to their unique reactivity and stability, making them valuable in medicinal chemistry and material science.
Safety and Handling Research
Research into the safe handling and storage of 4-Fluoro-2-methylphenylboronic acid is vital due to its skin and eye irritation potential . Understanding its safety profile helps in developing guidelines for its use in research and industrial settings.
Mechanism of Action
Target of Action
4-Fluoro-2-methylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known that boronic acids, in general, have the ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain diols, such as carbohydrates .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with diol-containing compounds . This allows them to modulate the activity of their targets in a reversible manner.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various biologically active compounds .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols .
Result of Action
The ability of boronic acids to form reversible covalent complexes with diols allows them to modulate the activity of their targets, which can lead to various downstream effects depending on the specific target and biological context .
Action Environment
It’s known that the reactivity of boronic acids can be influenced by factors such as ph and the presence of diol-containing compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLIVUHMSIOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370435 | |
| Record name | 4-Fluoro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenylboronic acid | |
CAS RN |
139911-29-8 | |
| Record name | (4-Fluoro-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
